molecular formula C23H23N3O4S2 B2932197 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 362501-99-3

2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2932197
CAS No.: 362501-99-3
M. Wt: 469.57
InChI Key: UBDXULMQWUZNHH-UHFFFAOYSA-N
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Description

This compound is a thienopyrimidinone derivative featuring a 4-ethoxyphenyl substituent at position 3, a sulfanylacetamide linker at position 2, and a 4-methoxyphenyl group on the acetamide nitrogen. Its structure integrates a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core, which is known for its pharmaceutical relevance in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-3-30-18-10-6-16(7-11-18)26-22(28)21-19(12-13-31-21)25-23(26)32-14-20(27)24-15-4-8-17(29-2)9-5-15/h4-11H,3,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDXULMQWUZNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues with Varying Aromatic Substituents

Key analogues differ in the substituents on the aromatic rings or the heterocyclic core. Below is a comparative analysis:

Compound R1 (Pyrimidine) R2 (Acetamide) Key Physicochemical Properties Synthetic Route References
Target Compound 4-Ethoxyphenyl 4-Methoxyphenyl High lipophilicity (LogP ~3.5*); m.p. data unavailable Multi-step coupling (diazonium salt intermediates)
N-(4-Methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide 4-Nitrophenyl 4-Methoxyphenyl Lower solubility due to nitro group; m.p. not reported Similar to target; nitro-substituted diazonium salt
2-{[3-(4-Ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-Ethoxyphenyl 4-Methylphenyl LogP ~3.2*; m.p. 174–176°C (ethanol recrystallization) Ethoxy-phenyl coupling, methyl-aniline acetamide
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide N/A 4-Sulfamoylphenyl m.p. 274°C; IR νmax 3336 cm⁻¹ (NH), 2212 cm⁻¹ (C≡N) Diazonium salt coupling with cyanoacetanilide

*LogP estimated using fragment-based methods.

Functional Group Impact on Bioactivity

  • 4-Ethoxyphenyl vs. 4-Nitrophenyl : The ethoxy group (electron-donating) may enhance metabolic stability compared to the nitro group (electron-withdrawing), which is prone to reduction in vivo .
  • 4-Methoxyphenyl vs.
  • Sulfanyl Bridge vs. Cyano Group: Sulfanyl improves thiol-mediated interactions (e.g., with cysteine residues), whereas cyano groups may act as hydrogen-bond acceptors .

Biological Activity

The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a notable member of the thienopyrimidine class, characterized by its complex structure and potential biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and relevant case studies.

Molecular Formula

  • C : 25
  • H : 25
  • N : 3
  • O : 3
  • S : 2

IUPAC Name

The IUPAC name for the compound is:
\text{2 3 4 ethoxyphenyl 4 oxo 3H 4H 6H 7H thieno 3 2 d pyrimidin 2 yl sulfanyl}-N-(4-methoxyphenyl)acetamide}

Structural Representation

The compound features a thieno[3,2-d]pyrimidine core with an ethoxyphenyl group and a methoxyphenyl acetamide moiety. This unique structure may influence its biological interactions and efficacy.

Research indicates that compounds within the thienopyrimidine class exhibit various biological activities, including:

  • Anticancer properties : Many thienopyrimidines demonstrate cytotoxic effects against cancer cell lines.
  • Anti-inflammatory effects : These compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways.

In Vitro Studies

A number of studies have evaluated the biological activity of similar thienopyrimidine derivatives. For instance:

  • Inhibition of Cholinesterases : Compounds have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10 to 30 μM in various derivatives .

Case Studies

  • Cytotoxicity Against Cancer Cells
    • A study screened several thienopyrimidine derivatives for anticancer activity against the MCF-7 breast cancer cell line. The tested compounds exhibited IC50 values indicating significant cytotoxicity .
  • Anti-inflammatory Activity
    • Another investigation assessed the anti-inflammatory potential of related compounds by measuring their ability to inhibit COX enzymes. Compounds demonstrated moderate inhibition with IC50 values comparable to standard anti-inflammatory drugs .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Range (µM)Reference
Cholinesterase InhibitionAChE/BChE10 - 30
CytotoxicityMCF-7 Cancer CellsVaries
Anti-inflammatoryCOX EnzymesModerate

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
2-{[3-(4-methoxyphenyl)-4-oxo-thieno...}C21H18N4O5S2Anticancer
N-(4-nitrophenyl)-2-{[3-(4-chlorophenyl)...}C22H20N4O5S2Anti-inflammatory

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